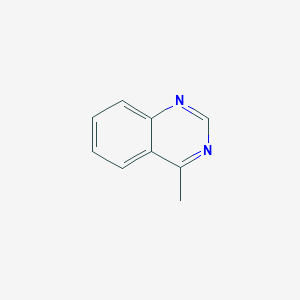

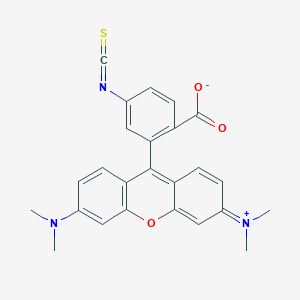

![molecular formula C15H25N3O6 B149120 (2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate CAS No. 133506-39-5](/img/structure/B149120.png)

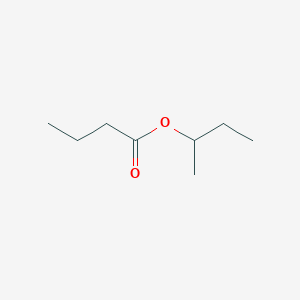

(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate” is a pyrrolidine-2,5-dione derivative . It has a molecular weight of 328.37 .

Synthesis Analysis

The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide .Molecular Structure Analysis

The compound has a complex molecular structure with a pyrrolidine ring . The InChI code for the compound is 1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1 .Chemical Reactions Analysis

The compound is likely to participate in reactions typical for pyrrolidine-2,5-dione derivatives . In the crystal, molecules are linked via pairs of weak C-H⋯O hydrogen bonds, forming inversion dimers which stack along the c axis .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 328.37 .科学的研究の応用

Peptide Synthesis

Boc-Lys-OSu is widely used in peptide synthesis . It is a chemical compound that exhibits high versatility due to its diverse applications, including the synthesis of peptides .

Protein Labelling

This compound is used in protein labelling by fluorescent dyes and enzymes . The labelling of proteins is a critical step in many biological research studies, allowing scientists to track and identify proteins in various environments.

Surface Activation

Boc-Lys-OSu is used in the surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides . This process enhances the functionality of these surfaces, allowing for improved binding of other molecules.

Drug Discovery

In the field of drug discovery, Boc-Lys-OSu plays a significant role. It is used in the development of new drugs, contributing to the advancement of medical treatments.

Protein Modification

Boc-Lys-OSu is used in the modification of proteins, particularly in the construction of antibody conjugates . This process is crucial in the development of antibody-drug conjugates (ADCs), which combine the specificity of a monoclonal antibody with the potency of an attached cytotoxic drug .

Antimicrobial Activity

Research has shown that Boc-Lys-OSu can be used in the synthesis of star poly(L-lysine) homo- and copolymers with excellent antimicrobial activity . These polymers have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Properties

Boc-Lys-OSu has been used in the synthesis of compounds with anticonvulsant properties . These compounds have shown potent protection across important animal acute seizure models, making them potential candidates for new anticonvulsants effective in different types of human epilepsy .

Tumor Imaging

Boc-Lys-OSu has been used in cellular labeling and tumor MRI as a bimodal lipidic contrast agent . This application is crucial in the field of medical imaging, aiding in the detection and diagnosis of tumors .

作用機序

Target of Action

The primary target of (2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, also known as L-LYSINE(BOC) HYDROXYSUCCINIMIDE ESTER, is the amino group in proteins. This compound is used as a protecting group for amino functions in the synthesis of multifunctional targets .

Mode of Action

The compound acts by protecting the amino functions in proteins during synthesis. It is converted to tert-butyl carbamate, which is a Boc-derivative. This derivative is stable under certain conditions and can be cleaved by mild acidolysis .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis. It is involved in the protection of amino functions, which often occur in this context . The compound is also used in the production of novel derivatives from lysine, which can serve as feedstock to produce other high-value chemicals .

Pharmacokinetics

It is known that the compound is used in the synthesis of peptides, which suggests that its bioavailability and adme properties would depend on the specific context of its use .

Result of Action

The result of the compound’s action is the protection of amino functions during the synthesis of multifunctional targets. This allows for the successful synthesis of these targets without interference from the amino functions .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and pH. For instance, the compound is stable under certain conditions and can be cleaved by mild acidolysis . The compound is typically stored at a temperature of -20°C .

Safety and Hazards

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLPZHBCNFXHDS-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys-OSu | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)